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Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a naturally occurring cyclic peptide hormone, plays a crucial role in regulating a
wide array of physiological processes, including neurotransmission and endocrine signaling. Its
therapeutic potential is, however, limited by its short biological half-life. This has led to the
development of numerous synthetic analogs with improved stability and receptor selectivity.
Among these, [Tyrll]-Somatostatin has emerged as a vital tool in somatostatin research,
primarily due to its ability to be readily iodinated for use as a radioligand in receptor binding
assays. This technical guide provides a comprehensive overview of the discovery, synthesis,
and biological characterization of [Tyrl1]-Somatostatin, with a focus on quantitative data,
detailed experimental protocols, and the underlying signaling pathways.

Discovery and Significance

[Tyrll]-Somatostatin is a synthetic analog of somatostatin-14, where the phenylalanine
residue at position 11 is replaced by tyrosine. This substitution allows for the incorporation of
radioactive iodine (*2°1), creating [*?°I-Tyrl1]-Somatostatin, a high-affinity radioligand essential
for the characterization and quantification of somatostatin receptors (SSTRS) in various tissues
and cell lines. The development of this radiolabeled analog has been instrumental in
elucidating the pharmacology of somatostatin and its receptors, paving the way for the
development of novel therapeutic agents for conditions such as neuroendocrine tumors and
acromegaly.
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Chemical and Physical Properties

Property Value

Sequence AIa-GIy-Cys-Ly-s-As-n-Phej-Phe-Trp-Lys-Thr-Tyr-
Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1]

Molecular Formula C76H104N18020S2[2][3]

Molecular Weight 1653.91 g/mol [2]

CAS Number 59481-27-5[2][3]

Appearance White to off-white powder[2]

Purity >95%][2]

Storage Temperature -20°C[2][3]

Synthesis of [Tyrll]-Somatostatin

The synthesis of [Tyrl1]-Somatostatin is typically achieved through solid-phase peptide
synthesis (SPPS), a widely used technique for the stepwise assembly of amino acids on an
insoluble resin support.[4][5][6] The most common approach utilizes Fmoc (9-
fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the a-amino group of the
amino acids.

Experimental Protocol: Fmoc-Based Solid-Phase
Peptide Synthesis

This protocol outlines the general steps for the manual synthesis of [Tyrl1]-Somatostatin.
Automated synthesizers can also be employed for this process.

1. Resin Preparation:

o Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-
chlorotrityl chloride resin for a C-terminal carboxylic acid.

o Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for at least one
hour.
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2. First Amino Acid Loading (C-terminal Cys):

» Activate the carboxylic acid group of Fmoc-Cys(Trt)-OH using a coupling agent like HCTU
(N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and a base
such as N,N-diisopropylethylamine (DIPEA) in DMF.

e Add the activated amino acid solution to the swollen resin and allow it to react for a specified
time (typically 1-2 hours) to attach the first amino acid to the solid support.

» Wash the resin extensively with DMF to remove excess reagents.

3. Peptide Chain Elongation (Iterative Cycles): Each cycle for adding a new amino acid
consists of two main steps: Fmoc deprotection and amino acid coupling.

e Fmoc Deprotection:

o Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 7 minutes)
to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

o Wash the resin thoroughly with DMF to remove piperidine and the Fmoc byproducts.
e Amino Acid Coupling:

o Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-
OH, etc., with appropriate side-chain protection) using HCTU and DIPEA in DMF.

o Add the activated amino acid solution to the resin and allow the coupling reaction to

proceed.
o Wash the resin with DMF.

» Repeat these deprotection and coupling steps for each amino acid in the [Tyr11]-
Somatostatin sequence in the reverse order (from C-terminus to N-terminus).

4. Cleavage and Deprotection:

e Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
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o Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin
and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of
trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and
ethanedithiol (EDT).

« Filter the resin and collect the filtrate containing the crude peptide.

5. Cyclization (Disulfide Bond Formation):

o Precipitate the crude linear peptide from the cleavage solution using cold diethyl ether.

o Dissolve the linear peptide in a large volume of a suitable buffer (e.g., ammonium
bicarbonate) at a slightly alkaline pH.

 Induce disulfide bond formation between the two cysteine residues through air oxidation or
by using an oxidizing agent like potassium ferricyanide.[4] Monitor the reaction for
completion.

6. Purification and Characterization:

o Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterize the purified [Tyrl1l]-Somatostatin by analytical RP-HPLC to assess purity and
by mass spectrometry to confirm the correct molecular weight.
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Caption: Workflow for the solid-phase synthesis of [Tyrl1l]-Somatostatin.
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Biological Activity and Receptor Binding

[Tyrll]-Somatostatin, like native somatostatin, exerts its biological effects by binding to a
family of five G-protein coupled receptors (GPCRs) termed SSTR1 through SSTR5. The
iodinated form, [*2°I-Tyr11]-Somatostatin, is a widely used radioligand for studying these
receptors.

Quantitative Binding Data

The following tables summarize the binding affinities (Kd, Ki, IC50) and receptor densities
(Bmax) of [Tyrl1]-Somatostatin and related ligands for various somatostatin receptor
subtypes in different tissues and cell lines.

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [12°]-Tyr11]-
Somatostatin
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) Bmax
TissuelCell Receptor
. Kd (nM) (fmol/mg Reference
Line Subtype(s) .
protein)
Rabbit Retina SSTR 0.90+£0.20 104 + 52 [7]
_ 0.155 x 10712
Rat Brain SSTR - [8]
mol/mg
Mouse Retina SSTR 1.48 68 [9]
Human GH-
secreting
o SSTR 0.80+0.15 234.2 +86.9 [10]
Pituitary
Adenoma

Non-secreting
Pituitary SSTR 0.18, 0.32 17.2,48.0 [10]
Adenoma (2 of 5)

Isolated Rat
Adipocytes (High  SSTR 7.64 - [11]
affinity)

Isolated Rat
Adipocytes (Low  SSTR 295 - [11]
affinity)

Table 2: Inhibitory Constants (Ki and IC50) for Displacement of [*2°]-Tyr11]-Somatostatin
Binding
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Competitor  Tissue/Cell Receptor .
. . Ki (nM) IC50 (nM) Reference
Ligand Line Subtype(s)
Somatostatin- )
" Mouse Retina SSTR 0.9 - [9]
Somatostatin- _
28 Mouse Retina SSTR 0.35 - 9]
Human GH-
Somatostatin-  secreting
o SSTR - 0.32 [10]
14 Pituitary
Adenoma
Human GH-
Somatostatin-  secreting
o SSTR - 0.50 [10]
28 Pituitary
Adenoma
Somatostatin- Rat SST1
SSTR1 0.1 - [12]
14 (cloned)
Human
Ga-DOTA-
SSTR2
[Tyr3]- SSTR2 - 0.2 [13]
(transfected
octreotate
cells)
Human
In-DTPA-
SSTR2
[Tyr3]- SSTR2 - 1.3 [13]
(transfected
octreotate
cells)
Human
Y-DOTA-
SSTR2
[Tyr3]- SSTR2 - 1.6 [13]
(transfected
octreotate
cells)
Human
Y-DOTA- SSTR5
_ SSTR5 - 16 [13]
lanreotide (transfected
cells)
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Experimental Protocol: Radioligand Receptor Binding
Assay

This protocol describes a typical competitive binding assay using [*2°I-Tyr11]-Somatostatin to
determine the affinity of unlabeled competitor ligands for somatostatin receptors.

1. Membrane Preparation:

o Homogenize tissues or cultured cells expressing SSTRs in an ice-cold lysis buffer (e.g., 50
mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

o Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

o Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell
membranes.

» Resuspend the membrane pellet in a suitable assay buffer.

o Determine the protein concentration of the membrane preparation using a standard method
like the BCA assay.

2. Binding Assay:
¢ In a 96-well microplate, set up the following in triplicate:

o Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [12°]-
Tyrll]-Somatostatin (typically near its Kd value).

o Non-specific Binding: Same as total binding, but with the addition of a high concentration
(e.g., 1 uM) of unlabeled somatostatin-14 to saturate all specific binding sites.

o Competitive Binding: Membrane preparation, [12°I-Tyrl1]-Somatostatin, and varying
concentrations of the unlabeled competitor ligand.

 Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to
reach binding equilibrium (e.g., 30-60 minutes).

3. Separation of Bound and Free Ligand:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
The filters will trap the membranes with the bound radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
. Quantification:

Place the filter discs in scintillation vials with scintillation cocktail or use a microplate
scintillation counter to measure the radioactivity on the filters.

. Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the competitor ligand
to generate a competition curve.

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific
binding) by non-linear regression analysis of the competition curve.

Calculate the Ki (inhibitory constant) of the competitor ligand using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.
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Caption: Experimental workflow for a radioligand receptor binding assay.
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Signaling Pathways

Upon binding of [Tyrl1]-Somatostatin to its receptors, a cascade of intracellular signaling
events is initiated. Somatostatin receptors primarily couple to inhibitory G-proteins of the Gi/o
family.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels.[8][9][14]

Furthermore, somatostatin receptor activation can lead to:

» Modulation of lon Channels: Activation of inwardly rectifying potassium (K+) channels,
leading to membrane hyperpolarization, and inhibition of voltage-gated calcium (Ca?*)
channels, which reduces calcium influx.[2] These effects contribute to the inhibitory actions
of somatostatin on hormone secretion.

» Activation of Protein Tyrosine Phosphatases (PTPs): Somatostatin receptors, particularly
SSTR2, can associate with and activate PTPs such as SHP-1 and SHP-2.[15][16] This
activation is implicated in the anti-proliferative effects of somatostatin by dephosphorylating
key signaling molecules in growth factor pathways.

e Modulation of MAPK and PI3K/Akt Pathways: The activation of SSTRs can also influence the
mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt
signaling cascades, which are critical for cell growth and survival.[17]

Recent evidence also suggests that SSTR2 and SSTR5 can couple to Gg/11 proteins,
indicating a more complex signaling profile than previously understood.[3][7]
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Caption: Signaling pathways activated by [Tyrl1l]-Somatostatin binding to its receptor.
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Conclusion

[Tyrll]-Somatostatin remains an indispensable tool in the field of somatostatin research. Its
synthesis via established solid-phase peptide synthesis protocols and its utility as a radioligand
have greatly advanced our understanding of somatostatin receptor pharmacology and
signaling. The quantitative data and detailed methodologies presented in this guide are
intended to serve as a valuable resource for researchers and professionals in drug discovery
and development, facilitating further exploration of the therapeutic potential of the somatostatin
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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